Isopropyl (1R)-(+)-10-Camphorsulfate-d7
Description
Isopropyl (1R)-(+)-10-Camphorsulfate-d7 is a deuterated derivative of camphorsulfonic acid, characterized by its chiral (1R)-(+)-configuration and isotopic labeling with seven deuterium atoms. This compound is widely utilized in pharmaceutical research as a reference material for analytical methods, including NMR spectroscopy and mass spectrometry, to ensure the accuracy of stereochemical and isotopic analyses . Its racemic form, rac-Isopropyl (±)-10-camphorsulfate-d7 (Product Ref: TR-I824387), is commercially available at a premium price (1,568.00 €/100mg), reflecting its specialized role in quality control and regulatory compliance for drug development . The deuterium substitution enhances metabolic stability and reduces background interference in tracer studies, making it indispensable for pharmacokinetic and mechanistic investigations.
Properties
Molecular Formula |
C₁₃H₁₅D₇O₄S |
|---|---|
Molecular Weight |
281.42 |
Synonyms |
Isopropyl ((1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Backbone Complexity: this compound features a rigid bicyclic camphor scaffold with a sulfonate group, contrasting with the linear alkyl chains of Fluprostenol isopropyl ester (prostaglandin derivative) and the aromatic-phosphate structure of Isopropyl Phenyl Phosphate-d7 .
- Isotopic Labeling: Both Isopropyl Camphorsulfate-d7 and Isopropyl Phenyl Phosphate-d7 incorporate seven deuterium atoms, enhancing their utility in mass spectrometry and metabolic studies. In contrast, Fluprostenol isopropyl ester and phosphonothioates lack isotopic labels .
- Functional Groups: The sulfonate group in Camphorsulfate-d7 offers high solubility in polar solvents, whereas phosphonothioates (e.g., Isopropyl S-sodium isopropylphosphonothiolate) exhibit reactivity suited for organocatalytic applications .
Stability and Reactivity
- Metabolic Stability: Deuterium in Camphorsulfate-d7 reduces CYP450-mediated metabolism, extending its half-life in vivo compared to non-deuterated analogues .
- Thermal Stability: The camphor backbone provides greater thermal resilience than Fluprostenol’s prostaglandin structure, which is prone to oxidative degradation .
Research Findings and Implications
- Isotopic Tracers : Deuterated compounds like Camphorsulfate-d7 and Phenyl Phosphate-d7 enable precise tracking in complex matrices, though their applications diverge (pharmaceutical vs. environmental) .
- Chiral Resolution: The (1R)-(+)-enantiomer of Camphorsulfate-d7 is preferred for studying enantioselective reactions, whereas racemic phosphonothioates in lack such stereochemical utility .
- Cost Considerations: At 1,568.00 €/100mg, Camphorsulfate-d7 is significantly costlier than non-deuterated analogues (e.g., ε-Caprolactone-d6 at 94.00 €/5mg), reflecting its specialized synthesis and demand .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
